6-Iodo-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
6-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of iodine in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate iodinated reagent under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Iodo-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of tryptophan to kynurenine. This inhibition can enhance the immune response against cancer cells by reducing the immunosuppressive effects of kynurenine .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Known for its use as an IDO1 inhibitor with similar biological activities.
Triazolo[4,3-b]pyridazine Derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
6-Iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which can enhance its reactivity and biological properties. This makes it a valuable compound in the development of new therapeutic agents and in various chemical reactions .
Properties
IUPAC Name |
6-iodo-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFSNMZTECANAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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